molecular formula C22H24N4O5S2 B2491778 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 392323-30-7

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide

Katalognummer: B2491778
CAS-Nummer: 392323-30-7
Molekulargewicht: 488.58
InChI-Schlüssel: IBSFJJYHXVTZCF-FCQUAONHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that incorporates a piperidine ring, a sulfonyl group, and a benzamide moiety. This structural composition is key to its biological effects.

Property Details
IUPAC Name This compound
Molecular Formula C22H23N3O5S2
Molecular Weight 455.56 g/mol
CAS Number 892842-08-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, particularly those involved in signaling pathways related to cancer and microbial infections.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, affecting downstream signaling cascades.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antibacterial properties. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated efficacy in inhibiting bacterial growth .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways related to cell death .

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed potent activity against various strains of bacteria, including resistant strains .
  • Cytotoxicity Tests : In vitro tests demonstrated that the compound could reduce cell viability in several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiazole, which share a structural similarity with the target compound, have shown promising results against various cancer cell lines. A notable study demonstrated that certain benzothiazole derivatives displayed potent inhibitory activity against cancer cell proliferation, suggesting that the target compound may also possess similar properties .

Inhibition of Ion Channels
The compound's structural characteristics may also allow it to act as an inhibitor of ion channels. Research on related compounds has revealed that they can effectively inhibit Kv1.3 channels, which are implicated in autoimmune diseases. In vitro assays have shown that these inhibitors can modulate ion channel activity, providing a potential therapeutic avenue for conditions such as multiple sclerosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of related compounds have been crucial in understanding how modifications to the benzamide and piperidine moieties affect biological activity. For example, variations in the substituents on the benzothiazole ring can significantly influence the potency and selectivity of these compounds against specific biological targets .

Case Study 1: Anticancer Screening

A series of related benzothiazole derivatives were synthesized and screened for their anticancer activity against several human cancer cell lines. The most potent compound exhibited an IC50 value indicating effective inhibition of cell growth, which was attributed to the presence of the nitro group on the benzothiazole ring. This suggests that similar modifications could enhance the activity of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide .

Case Study 2: Ion Channel Modulation

In another study focusing on ion channel modulation, compounds structurally similar to the target compound were tested for their ability to inhibit Kv1.3 channels using patch-clamp techniques. The results indicated that specific substitutions on the piperidine ring could enhance inhibitory potency, highlighting a potential pathway for optimizing the target compound for therapeutic use in autoimmune disorders .

Data Table: Summary of Biological Activities

Compound Activity Target IC50 Value
Compound AAnticancerDLD-14.4 µM
Compound BIon Channel InhibitionKv1.30.5 µM
This compoundAnticancer PotentialVarious Cancer LinesTBD

Eigenschaften

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-14-10-15(2)13-25(12-14)33(30,31)18-7-4-16(5-8-18)21(27)23-22-24(3)19-9-6-17(26(28)29)11-20(19)32-22/h4-9,11,14-15H,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSFJJYHXVTZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.